5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(5-1-2-5)16-9-6(10(18)19)4-15-17(8)9/h3-5H,1-2H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOQVWZLSOACNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions. One common method is the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the trifluoromethyl group in the presence of acetic acid or trifluoroacetic acid. The choice of acid can influence the regioselectivity of the reaction, leading to the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety at position 3 enables classic acid-derived transformations:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters. For example, methyl ester derivatives are synthesized for improved membrane permeability in drug candidates.
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Amidation : Couples with primary or secondary amines via carbodiimide-mediated reactions (EDC/HOBt) to generate amides. This is utilized to create prodrugs or modify pharmacokinetic properties .
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Salt Formation : Reacts with bases like NaOH or amines to form water-soluble carboxylate salts, enhancing bioavailability.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at electron-rich positions (C5 and C7), influenced by the trifluoromethyl group’s electron-withdrawing effects:
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Halogenation : Bromination or iodination occurs at C5 using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid .
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Nitration : Nitric acid/sulfuric acid mixtures selectively nitrate the C7 position, though yields vary due to steric hindrance from the cyclopropyl group .
Functionalization of the Cyclopropyl Group
The cyclopropyl substituent at C5 participates in ring-opening and strain-driven reactions:
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Acid-Catalyzed Ring-Opening : Under strong acidic conditions (HCl/H₂O, reflux), the cyclopropane ring opens to form a propanal derivative, which can be further oxidized to carboxylic acids.
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Radical Additions : Reacts with bromine or chlorine radicals to generate dihalogenated products, though this pathway is less explored .
Trifluoromethyl Group Modifications
The CF₃ group at C7 is generally inert under mild conditions but participates in:
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Nucleophilic Displacement : Under harsh alkaline conditions (KOH, 150°C), it may undergo hydrolysis to a hydroxyl group, though this is rare due to the stability of the C–F bond .
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Radical Reactions : In the presence of peroxides, CF₃ can act as a radical scavenger, forming cross-coupled products .
Synthetic Routes to Derivatives
Key methods for synthesizing derivatives include:
Comparative Reactivity of Analogues
Structural variations significantly alter reactivity:
Mechanistic Insights
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Acid-Catalyzed Reactions : Protonation of the pyrimidine nitrogen increases electrophilicity at C5 and C7, facilitating substitutions .
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Steric Effects : The cyclopropyl group at C5 hinders reactions at adjacent positions, directing functionalization to C3 or C7.
This compound’s versatility in reactions like amidation, electrophilic substitution, and cyclopropane ring-opening underscores its value in synthesizing bioactive derivatives. Further studies on its catalytic coupling and radical chemistry could expand its utility in drug discovery .
Scientific Research Applications
Medicinal Properties
1.1 Inhibition of PI3K δ
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 5-cyclopropyl-7-(trifluoromethyl) variants, exhibit potent inhibitory activity against phosphoinositide 3-kinase delta (PI3K δ). This enzyme is crucial in the signaling pathways of various immune responses and cancer progression. For instance, a study reported the synthesis of a library of pyrazolo[1,5-a]pyrimidine derivatives that showed IC50 values ranging from 0.018 μM to 1.892 μM against PI3K δ, highlighting their potential as selective inhibitors for therapeutic use in systemic lupus erythematosus (SLE) and multiple sclerosis .
1.2 Anti-inflammatory and Autoimmune Disease Treatment
The compound has been identified as a promising candidate for the treatment of autoimmune diseases like SLE due to its ability to modulate immune responses. Its structural characteristics allow it to interact effectively with targets involved in inflammatory pathways. The ability to synthesize various derivatives with enhanced selectivity and potency further supports its application in clinical settings .
Synthesis and Structural Modifications
2.1 Synthetic Pathways
The synthesis of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves several efficient chemical reactions, including Suzuki cross-coupling and SNAr reactions. Efficient synthetic routes have been developed that yield high percentages of desired compounds while minimizing by-products .
A notable synthetic approach involves the direct amination or thiolation via C-OH bond activation, which has shown promising results in generating diverse arrays of substituted pyrazolo[1,5-a]pyrimidines .
| Synthetic Method | Yield (%) | Key Features |
|---|---|---|
| Suzuki Cross-Coupling | Up to 91 | High efficiency with minimal purification issues |
| Direct Amination | Variable | Allows for rapid production of diverse derivatives |
Case Studies
3.1 Clinical Trials and Research Findings
Recent studies have focused on the potential clinical applications of pyrazolo[1,5-a]pyrimidine derivatives in treating inflammatory diseases. For instance, CPL302415 was highlighted for its exceptional potency against PI3K δ with an IC50 value of 18 nM, indicating strong selectivity compared to other isoforms .
Additionally, ongoing research aims to explore the therapeutic effects of these compounds in preclinical models of SLE and other autoimmune disorders, underscoring their relevance in future clinical trials .
Mechanism of Action
The mechanism by which 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to desired biological outcomes. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, contributing to its overall effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Key Difference : Replacement of -CF₃ with -CHF₂.
- Impact : Reduced electron-withdrawing effects compared to -CF₃, leading to lower acidity (pKa ~2.8 vs. ~1.5 for -CF₃ analogs).
- Applications : Demonstrated intermediate utility in SAR studies but discontinued in commercial catalogs .
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 695191-64-1)
Modifications to the Core Structure
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 876708-67-7)
- Key Difference : Saturated tetrahydropyrimidine ring.
- Impact : Improved conformational flexibility and bioavailability (~30% higher in vitro permeability than unsaturated analogs).
- Applications : Explored in CNS-targeted therapies due to blood-brain barrier penetration .
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[[(1R)-1,2-dimethylpropyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 918882-06-1)
Substituent Variations at the 5-Position
5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 827593-58-8)
Data Tables: Structural and Functional Comparisons
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|
| 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Cyclopropyl (5), -CF₃ (7) | 271.20 | 2.8 | 0.15 (DMSO) | Glucocerebrosidase chaperones |
| 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Methyl (5), -CF₃ (7) | 245.18 | 2.1 | 0.45 (DMSO) | Aryl hydrocarbon receptor modulation |
| 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Ethyl (5), saturated core | 293.25 | 1.9 | 1.20 (Water) | CNS drug development |
| 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Isopropylphenyl (5) | 353.35 | 3.5 | 0.08 (DMSO) | Anti-inflammatory agents |
Biological Activity
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 861452-41-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₁₁H₇ClF₃N₃O
- Molecular Weight : 289.641 g/mol
- IUPAC Name : this compound
- InChI Key : TZBYPYVUQVLWKJ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its inhibitory effects on various enzymes. The following sections detail specific findings related to these activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, a study highlighted the anticancer activity of trifluoromethyl pyrimidine derivatives against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 µg/ml. These compounds displayed lower efficacy compared to doxorubicin but still demonstrated promising results that warrant further investigation into their mechanisms of action and potential as therapeutic agents .
Enzyme Inhibition
The compound's structural characteristics suggest it may act as an inhibitor for key enzymes involved in cancer progression. Specifically, pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancerous tissues .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : By inhibiting DHFR and potentially other kinases, the compound may disrupt critical signaling pathways necessary for tumor growth.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antifungal Activity : There are indications that certain derivatives exhibit antifungal properties, which could expand their utility beyond oncology .
Case Studies and Research Findings
Q & A
Q. What are the standard protocols for synthesizing 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis typically involves cyclization of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones under microwave heating in acetic acid. Subsequent hydrolysis of the ester intermediate (e.g., ethyl carboxylate) using aqueous NaOH or HCl yields the carboxylic acid . A parallel synthesis approach using enaminones in pyridine has also been reported, followed by acidification and crystallization for purification .
Q. How are structural and purity characteristics of this compound validated?
Characterization employs:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., cyclopropyl and trifluoromethyl groups) and aromatic proton environments .
- Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .
- Melting point analysis : Consistency with literature values (e.g., 221–223°C for analogous pyrazolo[1,5-a]pyrimidines) ensures purity .
Q. What crystallographic data are available for derivatives of this compound?
Single-crystal X-ray diffraction of related structures (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) reveals orthorhombic systems (space group Pbca) with unit cell parameters . These data aid in understanding steric effects of substituents .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity is controlled by:
- Precursor design : Using 5-aminopyrazole-4-carboxylates ensures cyclization at the C3 position .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products (e.g., unwanted azo byproducts) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve enaminone reactivity for selective ring closure .
Q. What contradictions arise in spectral data interpretation, and how are they resolved?
Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) may occur due to dynamic rotational barriers in trifluoromethyl groups. Resolution strategies include:
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to optimize coupling reactions (e.g., amide bond formation) .
Q. What mechanisms underlie the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, N-[2-(dimethylamino)ethyl]-substituted analogs exhibit anticancer activity via kinase inhibition (e.g., targeting CDK2 or Aurora B), validated through enzyme assays and molecular docking .
Q. How can functionalization at the C3-carboxylic acid position be optimized for diverse applications?
- Activation reagents : Bis(pentafluorophenyl) carbonate (BPC) facilitates coupling with amines to generate carboxamides without racemization .
- Protection/deprotection strategies : Use of tert-butyl esters allows selective modification of other positions (e.g., cyclopropyl substitution) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
